![molecular formula C12H17NO2 B14312835 N-[2-(3-methoxyphenyl)ethyl]propanamide CAS No. 112649-80-6](/img/structure/B14312835.png)
N-[2-(3-methoxyphenyl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-methoxyphenyl)ethyl]propanamide is an organic compound belonging to the class of amides. It is characterized by the presence of a propanamide group attached to a 3-methoxyphenyl ethyl chain. This compound has a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-[2-(3-methoxyphenyl)ethyl]propanamide can be synthesized through various methods. One common method involves the reaction of 3-methoxyphenyl ethylamine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process may include the use of catalysts to enhance the reaction efficiency and yield. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(3-methoxyphenyl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-hydroxyphenyl ethylamide.
Reduction: Formation of 3-methoxyphenyl ethylamine.
Substitution: Formation of various substituted phenyl ethylamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[2-(3-methoxyphenyl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-[2-(3-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide: Similar structure with an ethoxy group instead of a methoxy group.
N-(3-methoxyphenyl)-3-phenylpropanamide: Similar structure with a phenyl group instead of an ethyl group.
Uniqueness
N-[2-(3-methoxyphenyl)ethyl]propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and interaction with biological targets compared to similar compounds .
Propiedades
Número CAS |
112649-80-6 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
N-[2-(3-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C12H17NO2/c1-3-12(14)13-8-7-10-5-4-6-11(9-10)15-2/h4-6,9H,3,7-8H2,1-2H3,(H,13,14) |
Clave InChI |
NLPIPSDUJWIURK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NCCC1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


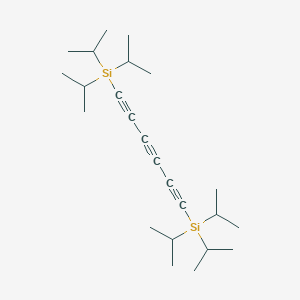
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(carbonothioylsulfanediyl)]dipropanoic acid](/img/structure/B14312761.png)



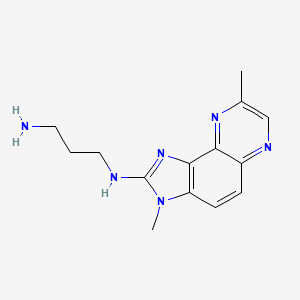
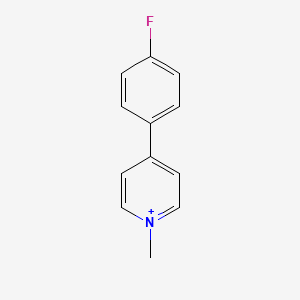
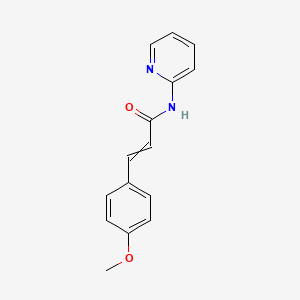
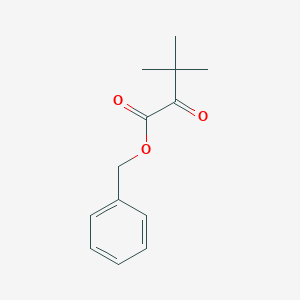
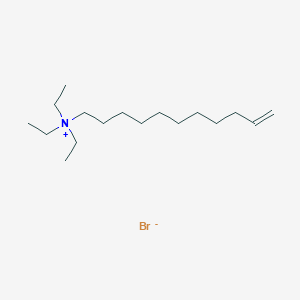
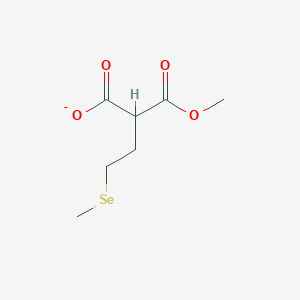
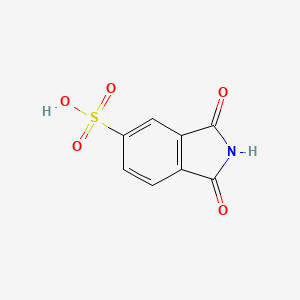

![Benzene, [[1-(nitromethyl)cyclopentyl]thio]-](/img/structure/B14312821.png)
